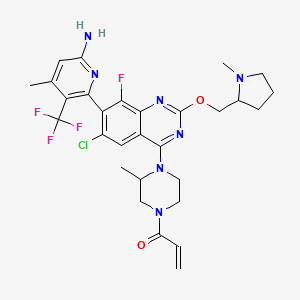![molecular formula C16H25N5 B15073504 (1S,3S)-N1-(5-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine CAS No. 2416873-83-9](/img/structure/B15073504.png)
(1S,3S)-N1-(5-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of cyclin-dependent kinase 9 (CDK9). This compound has been developed for the treatment of MYC-amplified solid tumors, which are characterized by the overexpression of the MYC oncogene. Cyclin-dependent kinase 9 plays a crucial role in transcriptional regulation, making it an attractive target for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of KB-0742 involves the structural optimization of a small molecule microarray hit. The process prioritizes maintaining cyclin-dependent kinase 9 selectivity while improving on-target potency and overall physicochemical and pharmacokinetic properties . Specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available.
Industrial Production Methods: Industrial production methods for KB-0742 are not explicitly detailed in publicly available sources. the compound’s development involves advanced organic synthesis techniques and stringent quality control measures to ensure its efficacy and safety for clinical use .
Analyse Des Réactions Chimiques
Types of Reactions: KB-0742 primarily undergoes metabolic reactions in the body. These reactions include oxidation, reduction, and conjugation processes that facilitate its elimination .
Common Reagents and Conditions: The metabolic reactions of KB-0742 involve enzymes such as cytochrome P450 oxidases, which catalyze the oxidation of the compound. Reduction reactions may involve reductases, while conjugation reactions typically involve transferases that add polar groups to the molecule, enhancing its solubility and excretion .
Major Products Formed: The major products formed from the metabolic reactions of KB-0742 are various metabolites that are more water-soluble than the parent compound. These metabolites are excreted from the body through urine and feces .
Applications De Recherche Scientifique
KB-0742 has significant scientific research applications, particularly in the fields of oncology and molecular biology. It is being investigated for its potential to treat various types of cancer, including MYC-amplified solid tumors and small-cell lung cancer . The compound’s ability to inhibit cyclin-dependent kinase 9 makes it a valuable tool for studying transcriptional regulation and its role in cancer progression .
Mécanisme D'action
KB-0742 exerts its effects by selectively inhibiting cyclin-dependent kinase 9, a key regulator of transcriptional elongation. Cyclin-dependent kinase 9 phosphorylates the C-terminal domain of RNA polymerase II, facilitating the transition from transcription initiation to elongation . By inhibiting cyclin-dependent kinase 9, KB-0742 disrupts the transcriptional networks that drive cancer cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Alvocidib
- Seliciclib
- Abemaciclib
- Palbociclib
- Ribociclib
Uniqueness: KB-0742 is unique in its high selectivity for cyclin-dependent kinase 9, which reduces the likelihood of off-target effects and associated toxicities. Unlike pan-cyclin-dependent kinase inhibitors such as alvocidib and seliciclib, KB-0742 specifically targets cyclin-dependent kinase 9, making it potentially safer and more effective .
Propriétés
Numéro CAS |
2416873-83-9 |
|---|---|
Formule moléculaire |
C16H25N5 |
Poids moléculaire |
287.40 g/mol |
Nom IUPAC |
(1S,3S)-3-N-(5-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine |
InChI |
InChI=1S/C16H25N5/c1-3-11(4-2)14-10-16(19-13-6-5-12(17)9-13)21-15(20-14)7-8-18-21/h7-8,10-13,19H,3-6,9,17H2,1-2H3/t12-,13-/m0/s1 |
Clé InChI |
VYKCLMALANGCDF-STQMWFEESA-N |
SMILES isomérique |
CCC(CC)C1=NC2=CC=NN2C(=C1)N[C@H]3CC[C@@H](C3)N |
SMILES canonique |
CCC(CC)C1=NC2=CC=NN2C(=C1)NC3CCC(C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



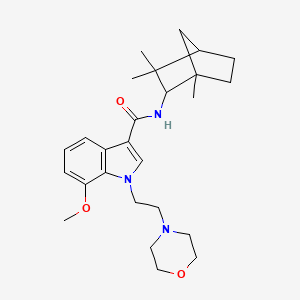
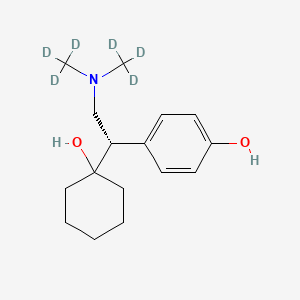
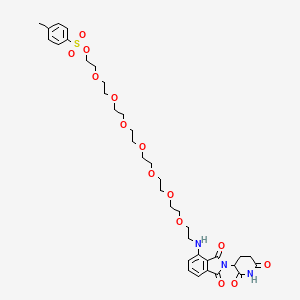
![3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride](/img/structure/B15073465.png)
![8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[(9Z,12Z)-octadeca-9,12-dienyl]amino]octyl 2-hexyldecanoate](/img/structure/B15073471.png)
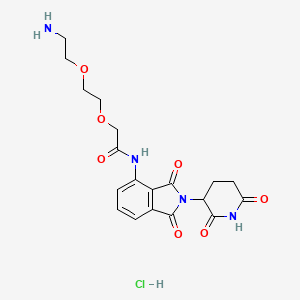
![4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide](/img/structure/B15073473.png)
![[4-amino-2-[[(2R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B15073475.png)
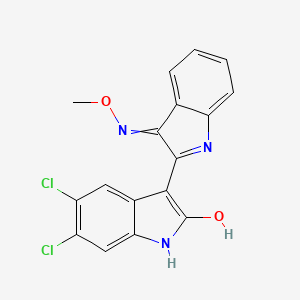
![2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B15073484.png)
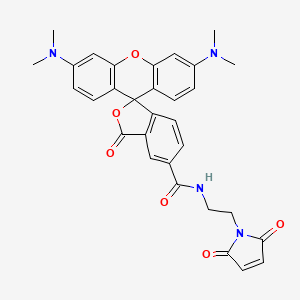
![(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid](/img/structure/B15073503.png)
